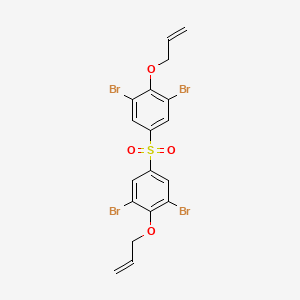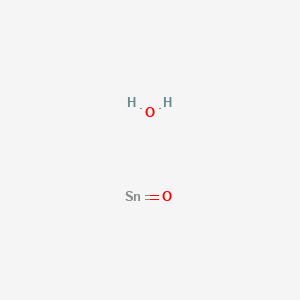![molecular formula C12H2Br4O3 B14673340 4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione CAS No. 42715-48-0](/img/structure/B14673340.png)
4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione is a brominated derivative of naphthofuran, characterized by the presence of four bromine atoms at positions 4, 5, 6, and 7 on the naphtho[2,3-c]furan-1,3-dione structure. This compound is known for its high molecular weight and significant bromine content, making it a valuable compound in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione typically involves the bromination of naphtho[2,3-c]furan-1,3-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced bromination techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction and oxidation reactions can lead to various brominated or oxidized products .
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s brominated structure makes it useful in studying halogenated organic compounds’ biological effects.
Industry: The compound is used in the production of flame retardants, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrabromo-1,3-isobenzofurandione: Similar in structure but with different substitution patterns.
3,4,5,6-Tetrabromophthalic anhydride: Another brominated compound with similar applications but different reactivity.
Indane-1,3-dione derivatives: Compounds with similar core structures but different functional groups and properties
Uniqueness
4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content and specific reactivity make it valuable in applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
42715-48-0 |
|---|---|
Molekularformel |
C12H2Br4O3 |
Molekulargewicht |
513.76 g/mol |
IUPAC-Name |
4,5,6,7-tetrabromobenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C12H2Br4O3/c13-5-2-3-1-4-7(12(18)19-11(4)17)9(15)6(3)10(16)8(5)14/h1-2H |
InChI-Schlüssel |
PLRDNMNVEPMOGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=C(C2=C(C3=C1C(=O)OC3=O)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


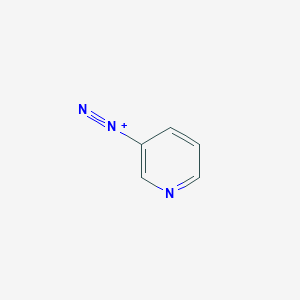
![7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline](/img/structure/B14673262.png)
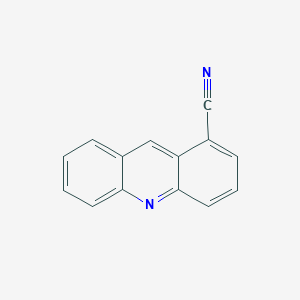
![4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile](/img/structure/B14673277.png)
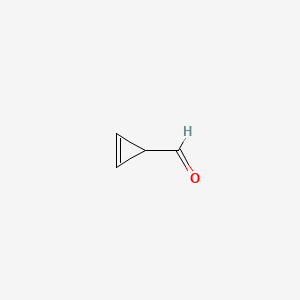

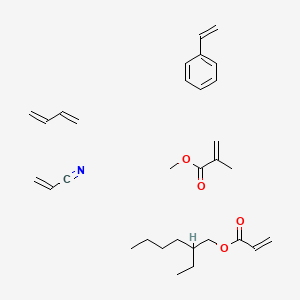
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
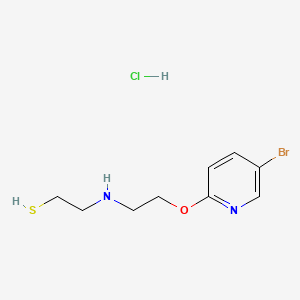
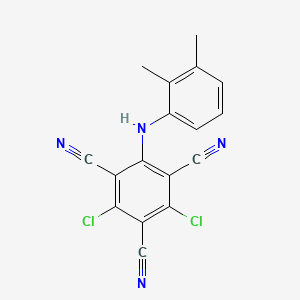
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)

